pharmacological profile of JWH-250 5-hydroxypentyl
pharmacological profile of JWH-250 5-hydroxypentyl
An In-Depth Technical Guide to the Pharmacological Profile of JWH-250 5-Hydroxypentyl
Abstract
This technical guide provides a comprehensive analysis of the , a primary and biologically significant metabolite of the synthetic cannabinoid JWH-250. JWH-250, a member of the phenylacetylindole class, is a potent agonist at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its extensive metabolism, primarily through hydroxylation of its N-pentyl chain, results in the formation of active metabolites that are crucial for understanding its complete toxicological and physiological impact. This document elucidates the metabolic transformation of JWH-250, details the receptor binding and functional activity of its 5-hydroxypentyl metabolite by drawing upon established principles for synthetic cannabinoid metabolites, and outlines the analytical methodologies essential for its detection and characterization. The central thesis is that JWH-250 5-hydroxypentyl is not an inert catabolite but a pharmacologically active entity that likely contributes significantly to the overall effects observed after consumption of the parent compound.[2][3]
Introduction: The Evolving Landscape of Synthetic Cannabinoids
JWH-250, or (1-pentyl-3-(2-methoxyphenylacetyl)indole), was originally synthesized by Dr. John W. Huffman as a research tool to explore the endocannabinoid system.[1] It belongs to the phenylacetylindole family, distinguishing it from earlier naphthoylindole compounds.[1][4] Like many synthetic cannabinoid receptor agonists (SCRAs), JWH-250 has been identified as an active component in "herbal smoking blends," leading to its classification as a Schedule I controlled substance in the United States and other jurisdictions.[1]
The pharmacological evaluation of SCRAs is complicated by their extensive and rapid metabolism. Unlike many pharmaceuticals where metabolism leads to inactivation and excretion, the biotransformation of SCRAs often yields metabolites that retain significant biological activity.[3][5] Therefore, a thorough understanding of the parent drug's effects necessitates a parallel investigation into its primary metabolites. This guide focuses specifically on the N-5-hydroxypentyl metabolite of JWH-250, a key product of Phase I metabolism that serves as a crucial marker for consumption and a contributor to the overall pharmacological effect.[6][7]
Metabolic Biotransformation of JWH-250
The metabolic fate of JWH-250 in vivo is primarily governed by oxidative processes mediated by cytochrome P450 (CYP) enzymes in the liver.[5] The N-pentyl chain is a primary site for these modifications.
Phase I Metabolism: The principal metabolic pathway is the monohydroxylation of the N-alkyl pentyl chain.[5] This can occur at various positions, but hydroxylation at the 4th and 5th (terminal) carbons are common, yielding JWH-250 N-(4-hydroxypentyl) and JWH-250 N-(5-hydroxypentyl), respectively.[8][9] Further oxidation of the terminal hydroxyl group can lead to the formation of a pentanoic acid metabolite (JWH-250 N-5-carboxypentyl).[8]
Phase II Metabolism: Following hydroxylation, the Phase I metabolites undergo conjugation, most commonly glucuronidation.[5] This process, facilitated by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the hydroxyl group, increasing the water solubility of the metabolite and facilitating its excretion in urine.[5][10] The detection of these glucuronide conjugates is a cornerstone of urinary analysis for JWH-250 consumption.[11]
Pharmacological Profile: An Active Metabolite
While specific binding and activity data for JWH-250 5-hydroxypentyl are not extensively published, a robust pharmacological profile can be constructed based on authoritative studies of closely related SCRA metabolites.[2][3]
Receptor Binding Affinity
Receptor binding assays determine the affinity (Ki) of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The parent compound, JWH-250, is a high-affinity ligand for both cannabinoid receptors.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Source |
| JWH-250 | 11 | 33 | [1] |
| JWH-250 | 110 | - | [12] |
Note: Discrepancies in Ki values across studies are common and can result from different experimental conditions and assay types.
For the JWH-250 5-hydroxypentyl metabolite , studies on a range of other synthetic cannabinoids have demonstrated that hydroxylation of the pentyl chain generally leads to a reduction in binding affinity for both CB1 and CB2 receptors.[2] However, despite this reduction, the affinity often remains in the potent nanomolar range, sufficient to elicit significant physiological effects.[3] It has also been observed that the reduction in affinity is sometimes more pronounced for the CB1 receptor than the CB2 receptor.[2]
Functional Activity and Signaling
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily signal through the inhibitory G-protein, Gi/o. Agonist binding initiates a cascade that includes the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels.
The parent JWH-250 is a known CB1 and CB2 receptor agonist.[1][13] Crucially, research on the hydroxylated metabolites of other JWH-series compounds, such as JWH-018, reveals that they are not only active but often function as full agonists at the CB1 receptor.[3] This contrasts with Δ⁹-THC, which is a partial agonist. This higher intrinsic efficacy means that for a given level of receptor occupancy, these metabolites can produce a stronger signaling response. It is therefore highly probable that JWH-250 5-hydroxypentyl also functions as a potent agonist, retaining the functional characteristics of its parent compound. Studies on other SCs confirm that the majority of hydroxypentyl metabolites retain full efficacy at both CB1 and CB2 receptors.[2]
In Vivo Effects and Toxicological Significance
The parent compound JWH-250 induces a classic cannabinoid tetrad in animal models: hypothermia, analgesia, catalepsy, and reduced motor activity.[13] These effects are mediated by the CB1 receptor.[13]
The existence of potent, high-efficacy metabolites like JWH-250 5-hydroxypentyl has profound toxicological implications.
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Prolonged Duration of Action: Active metabolites can extend the time course of pharmacological effects beyond the clearance of the parent drug.
-
Contribution to Adverse Effects: The distinct clinical symptoms often associated with SCRA use, such as intense psychosis, seizures, and agitation, may be partially attributable to the high efficacy of these metabolites at the CB1 receptor.[3] The formation of multiple active compounds in vivo can create a complex and potent pharmacological cocktail.
-
Bioanalytical Importance: As parent compounds are often rapidly metabolized and may be undetectable in urine, metabolites like JWH-250 5-hydroxypentyl are the primary targets for forensic and clinical toxicology screenings.[10]
Experimental Protocols and Methodologies
The characterization of JWH-250 5-hydroxypentyl relies on established analytical and pharmacological techniques.
Protocol: Competitive Radioligand Binding Assay for CB1 Affinity (Ki)
This protocol outlines the determination of a compound's binding affinity by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of JWH-250 5-hydroxypentyl for the CB1 receptor.
Materials:
-
Membrane preparation from cells expressing human CB1 receptors (e.g., CHO-hCB1 cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test compound: JWH-250 5-hydroxypentyl.
-
Non-specific binding control: Unlabeled CP-55,940 at high concentration (e.g., 10 µM).
-
Assay Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates, filter mats (e.g., GF/B), scintillation fluid, liquid scintillation counter.
Procedure:
-
Preparation: Thaw the CB1 receptor membrane preparation on ice. Dilute in ice-cold Assay Buffer to a final concentration of 5-10 µg protein per well.
-
Compound Dilution: Prepare a serial dilution of JWH-250 5-hydroxypentyl in Assay Buffer, typically spanning a concentration range from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]CP-55,940 (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of the diluted membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL unlabeled CP-55,940 (10 µM final), 50 µL [³H]CP-55,940, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of each JWH-250 5-hydroxypentyl dilution, 50 µL [³H]CP-55,940, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester, washing 3-5 times with ice-cold Assay Buffer to separate bound from free radioligand.
-
Quantification: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Sample Preparation for LC-MS/MS Analysis from Urine
Objective: To prepare a urine sample for the detection and quantification of JWH-250 5-hydroxypentyl and its glucuronide.
Materials:
-
Urine sample (1 mL).
-
Internal Standard (e.g., JWH-250-d5 5-hydroxypentyl).
-
β-glucuronidase enzyme solution.
-
Ammonium acetate buffer (pH 4.0).
-
Acetonitrile (precipitation solvent).
-
Centrifuge, autosampler vials.
Procedure:
-
Sample Aliquoting: Pipette 100 µL of urine into a microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard solution.
-
Hydrolysis (Deconjugation): Add 50 µL of ammonium acetate buffer and 20 µL of β-glucuronidase solution. Vortex briefly.[10]
-
Incubation: Incubate the sample at 55°C for 2 hours to enzymatically cleave the glucuronide conjugate.[10]
-
Protein Precipitation: Allow the sample to cool to room temperature. Add 190 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial with an insert.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system for analysis.
Conclusion
The pharmacological assessment of JWH-250 cannot be limited to the parent compound alone. Its primary metabolite, JWH-250 5-hydroxypentyl, is a pharmacologically relevant molecule formed through extensive Phase I metabolism. Drawing from established evidence on analogous synthetic cannabinoids, it is concluded that this metabolite likely retains high, albeit slightly reduced, binding affinity for CB1 and CB2 receptors and functions as a full agonist. This profile suggests that JWH-250 5-hydroxypentyl is a significant contributor to the profound and often severe clinical effects associated with JWH-250 consumption. For professionals in drug development and toxicology, a focus on key metabolites is not merely supplementary but essential for a complete and accurate risk assessment of synthetic cannabinoids.
References
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Marti, M., et al. (2016). Effect of JWH-250, JWH-073 and their interaction on "tetrad", sensorimotor, neurological and neurochemical responses in mice. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 67, 98-108. [Link]
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Gamage, T.F., et al. (2018). Synthetic Cannabinoid Hydroxypentyl Metabolites Retain Efficacy at Human Cannabinoid Receptors. Drug Metabolism and Disposition, 46(11), 1693-1700. [Link]
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ResearchGate. (n.d.). Chemical structures of JWH-250 and its common metabolites. ResearchGate. [Link]
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Fantegrossi, W.E., et al. (2014). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences, 22, 229-258. [Link]
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Aderorho, R., Lucas, S.W., & Chouinard, C.D. (2024). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. ChemRxiv. [Link]
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Wohlfarth, A., et al. (2013). Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search. Journal of Analytical Toxicology, 37(8), 547-555. [Link]
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Wikipedia. (n.d.). JWH-250. Wikipedia. [Link]
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Hutter, M., et al. (2012). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids. Journal of Analytical Toxicology, 36(8), 541-550. [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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Kneisel, S., & Auwärter, V. (2017). Pharmacokinetic properties of the synthetic cannabinoid JWH-018 and of its metabolites in serum after inhalation. Forensic Science International, 274, 53-60. [Link]
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Bertin Bioreagent. (n.d.). JWH 250 N-(4-hydroxypentyl) metabolite. Bertin Bioreagent. [Link]
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Kim, J., et al. (2015). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of Analytical Methods in Chemistry, 2015, 243456. [Link]
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Brents, L.K., et al. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PLoS One, 6(7), e21917. [Link]
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